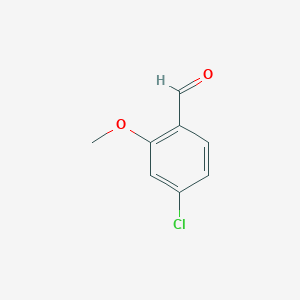

4-Chloro-2-methoxybenzaldehyde

Description

Contextual Significance of Aldehyde Compounds in Organic Synthesis and Medicinal Chemistry

Aldehydes are organic compounds characterized by a formyl group (a carbonyl center bonded to hydrogen and a side chain). wikipedia.org This functional group's inherent reactivity makes aldehydes valuable building blocks in organic synthesis. sigmaaldrich.com They readily participate in a wide range of chemical reactions, including nucleophilic additions, condensations, and oxidations, allowing for the construction of more complex molecular architectures. numberanalytics.comnumberanalytics.com This versatility has established aldehydes as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. sigmaaldrich.comnumberanalytics.com

In medicinal chemistry, the aldehyde functional group is a subject of both interest and caution. Its high reactivity can be advantageous in designing molecules that interact with biological targets. acs.orgbohrium.com For instance, some drugs utilize an aldehyde group to form covalent bonds with specific proteins, leading to their therapeutic effect. acs.org However, this same reactivity can also lead to non-specific interactions and potential toxicity, making the development of aldehyde-containing drugs a nuanced endeavor. bohrium.comnih.gov Despite these challenges, numerous aldehyde-containing compounds have found applications as active pharmaceutical ingredients, highlighting their therapeutic potential when carefully designed and evaluated. acs.orgbohrium.com

Overview of Halogenated and Methoxy-Substituted Aromatic Aldehydes in Scholarly Investigations

The introduction of halogen and methoxy (B1213986) substituents onto an aromatic aldehyde ring significantly influences its chemical properties and biological activity. Halogenation, the process of adding one or more halogen atoms, can alter a molecule's reactivity, lipophilicity, and metabolic stability. researchgate.net Halogenated aromatic aldehydes are frequently used in organic synthesis to create a variety of derivatives through reactions like imine formation and C-H functionalization. researchgate.netresearchgate.net In environmental and metabolic studies, the transformation of halogenated aromatic aldehydes, including their oxidation to carboxylic acids and reduction to alcohols, is an area of active research. asm.orgnih.gov

Similarly, the presence of a methoxy group (-OCH3) on an aromatic ring can impact a compound's electronic properties and its interaction with biological systems. Methoxy-substituted aromatic aldehydes are investigated for their potential in various applications, including the synthesis of novel compounds with specific optical or electronic properties. beilstein-journals.org In medicinal chemistry, the position of the methoxy group can be critical, influencing the compound's reactivity and metabolic fate. nih.gov For example, the placement of a methoxy group at different positions on a benzaldehyde (B42025) ring can lead to variations in biological activity, such as antisickling properties. nih.gov The interplay between halogen and methoxy substituents can lead to complex and interesting chemical behavior, making doubly substituted aldehydes like 4-Chloro-2-methoxybenzaldehyde subjects of specialized research.

Research Scope and Objectives Pertaining to this compound as a Core Chemical Entity

The primary focus of this article is the chemical compound this compound. This specific molecule serves as a case study to illustrate the broader principles discussed in the preceding sections. The objectives are to:

Provide a detailed profile of this compound, including its fundamental chemical and physical properties.

Explore its known applications and reactions within the realm of organic synthesis.

Examine its role as a precursor or intermediate in the synthesis of more complex molecules, including those with potential biological activity.

By focusing solely on this compound, this article aims to provide a thorough and scientifically grounded overview of its significance in contemporary chemical research, supported by available data and scholarly findings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H7ClO2 | nih.gov |

| Molecular Weight | 170.59 g/mol | nih.gov |

| CAS Number | 53581-86-5 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 70-75 °C | sigmaaldrich.com |

| InChI Key | IVBZHFWJBYTRNG-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBZHFWJBYTRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551506 | |

| Record name | 4-Chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53581-86-5 | |

| Record name | 4-Chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of 4 Chloro 2 Methoxybenzaldehyde

Synthesis of Advanced Intermediates and Building Blocks Utilizing 4-Chloro-2-methoxybenzaldehyde

The strategic placement of functional groups on the this compound ring makes it an ideal starting material for constructing a variety of important chemical scaffolds.

Formation of Organoboronic Acid Derivatives via Oxime and Rearrangement Reactions

The conversion of aldehydes to organoboronic acids represents a powerful tool in organic synthesis. While direct borylation methods exist, the use of oximes derived from aldehydes offers an alternative pathway. Oximes can participate in rearrangement reactions, such as the Beckmann rearrangement, which can be leveraged to introduce new functionalities. ualberta.ca Furthermore, recent advancements have demonstrated the synthesis of α-tertiary hydroxy oximes through a photochemical 1,3-boronate rearrangement, a process that showcases high yields and broad functional group tolerance. sioc.ac.cn This methodology allows for the creation of tertiary alcohols adjacent to the oxime group, which are valuable motifs in bioactive molecules. sioc.ac.cn Although not directly demonstrated for this compound in the reviewed literature, the principles of oxime formation and subsequent rearrangement or borylation suggest a viable route to corresponding organoboronic acid derivatives. ualberta.casioc.ac.cnnih.gov The hydrolytic stability of oximes compared to other imines makes them robust intermediates for such multi-step synthetic sequences. nih.gov

Preparation of Chalcone (B49325) Structures via Condensation Reactions

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are significant intermediates in the synthesis of flavonoids and other biologically active compounds. The Claisen-Schmidt condensation is a primary method for chalcone synthesis, involving the reaction of an aldehyde with an acetophenone (B1666503) in the presence of a base. scribd.com

Specifically, this compound can be reacted with substituted acetophenones to yield a variety of chalcone derivatives. For instance, the reaction of this compound with 4-chloro-2-hydroxyacetophenone in ethanol (B145695), using sodium hydroxide (B78521) as a catalyst, produces 4,4'-dichloro-2-methoxy-2'-hydroxy chalcone. scribd.com This reaction highlights the utility of this compound in creating chalcones with multiple halogen and methoxy (B1213986) substituents. The general procedure involves stirring an equimolar mixture of the aldehyde and acetophenone in ethanol, followed by the dropwise addition of a sodium hydroxide solution. The reaction progress is often monitored by thin-layer chromatography (TLC), and the product is typically isolated by pouring the reaction mixture into ice water and acidifying. wpmucdn.com

| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent |

| This compound | 4-Chloro-2-hydroxyacetophenone | 4,4'-dichloro-2-methoxy-2'-hydroxy chalcone | NaOH/Ethanol |

| Benzaldehyde (B42025) | 4'-chloro-2'-hydroxyacetophenone | 4'-chloro, 2'-hydroxy chalcone | NaOH/Ethanol |

| 4-Chlorobenzaldehyde (B46862) | 4-chloro, 2-hydroxyacetophenone | 4,4'-dichloro, 2'-hydroxy chalcone | NaOH/Ethanol |

| 2,4-Dichlorobenzaldehyde | 4-chloro, 2-hydroxyacetophenone | 2,4,4'-trichloro, 2'-hydroxy chalcone | NaOH/Ethanol |

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation. scribd.com

Synthesis of Schiff Bases from this compound and its Analogues

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. mediresonline.orgresearchgate.net These compounds are not only important intermediates in organic synthesis but also exhibit a wide range of biological activities. mediresonline.org The synthesis typically involves refluxing the aldehyde and amine in a suitable solvent, such as ethanol.

While direct synthesis of a Schiff base from this compound was not explicitly detailed in the provided search results, the general methodology is well-established for analogous substituted benzaldehydes. For example, Schiff bases have been synthesized from 2-aminophenol (B121084) and various substituted benzaldehydes, including 2-methoxybenzaldehyde (B41997) and 4-chlorobenzaldehyde. These reactions are carried out in a 1:1 stoichiometric ratio under reflux in ethanol, yielding the corresponding Schiff bases in good yields. The formation of the azomethine group (C=N) is a key characteristic of these compounds.

| Aldehyde | Amine | Resulting Schiff Base Type |

| 2-Methoxybenzaldehyde | 2-Aminophenol | Methoxy-substituted Schiff base |

| 4-Chlorobenzaldehyde | 2-Aminophenol | Chloro-substituted Schiff base |

| 4-Nitrobenzaldehyde | p-Aminophenol | Nitro-substituted Schiff base |

| Anisaldehyde | p-Aminophenol | Methoxy-substituted Schiff base |

Table 2: Examples of Schiff Base Synthesis from Substituted Benzaldehydes. mediresonline.org

Derivatization to Thiazolidinone Frameworks

Thiazolidinones are five-membered heterocyclic compounds containing a thiazolidine (B150603) ring with a ketone group. The 2,4-thiazolidinedione (B21345) scaffold is of particular interest due to its presence in various pharmacologically active molecules. A common synthetic route to 5-arylidene-2,4-thiazolidinediones involves the Knoevenagel condensation of an aromatic aldehyde with 2,4-thiazolidinedione.

This reaction can be applied to this compound to generate the corresponding 5-(4-chloro-2-methoxybenzylidene)-2,4-thiazolidinedione. The condensation is typically catalyzed by a base, such as piperidine (B6355638) or sodium acetate, in a solvent like ethanol or acetic acid. Furthermore, Schiff bases derived from aldehydes can be reacted with thioglycolic acid to form thiazolidinone derivatives. ekb.eg This two-step approach first involves the formation of the C=N bond, followed by the cyclization with thioglycolic acid to construct the thiazolidinone ring. ekb.eg

Catalytic Approaches in the Synthesis of Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. Transition metal catalysis, in particular, has been instrumental in the derivatization of aryl halides.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. mdpi.comlibretexts.orgfishersci.co.uk This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. fishersci.co.uk

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound derivatives, the chloro substituent provides a handle for such cross-coupling reactions. For instance, a bromo-substituted benzaldehyde can undergo a Suzuki-Miyaura coupling with a boronic acid to form a biaryl structure. mdpi.com While the chloro group is generally less reactive than bromine or iodine in these couplings, the use of specialized catalyst systems with electron-rich and bulky phosphine (B1218219) ligands can facilitate the reaction of aryl chlorides. fishersci.co.uk This allows for the selective coupling at different halogen positions if multiple are present. The Suzuki-Miyaura reaction has been successfully employed in the synthesis of complex molecules, including bichalcones, where a bis-benzaldehyde intermediate is first formed via a Suzuki coupling. mdpi.com

| Catalyst Precursor | Ligand | Base | Solvent |

| Pd(OAc)₂ | Phosphine ligands | Na₂CO₃, Cs₂CO₃ | THF, Water |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene |

| (dppf)PdCl₂ | dppf | Cs₂CO₃ | THF |

Table 3: Common Catalytic Systems for Suzuki-Miyaura Coupling Reactions. mdpi.comeie.gr

Phase Transfer Catalysis in Synthetic Pathways

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. ijirset.com This is achieved through the use of a phase transfer catalyst, which is often a quaternary ammonium (B1175870) or phosphonium (B103445) salt. ijirset.comresearch-advances.org The catalyst transports an ion from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. research-advances.org This methodology offers significant advantages, including the use of inexpensive and safer solvents like water, milder reaction conditions, increased reaction rates, and often higher yields with suppressed byproduct formation. ijirset.comrjptonline.org

In the context of substituted benzaldehydes, PTC has been effectively employed for various transformations, such as oxidation and nucleophilic substitution reactions. For instance, the oxidation of substituted benzaldehydes to their corresponding benzoic acids can be carried out with high yields using oxidants like potassium permanganate (B83412) in a two-phase system facilitated by a phase transfer catalyst. research-advances.orgresearchgate.net

Research into the synthesis of derivatives of this compound has utilized PTC to enable key reaction steps. In processes for preparing complex pharmaceutical intermediates, this compound is a crucial starting material. google.comgoogle.com The synthesis of certain (S)-2-(4-chloro-2-methoxyphenyl)amino derivatives involves a reaction where a phase transfer catalyst is employed to facilitate the interaction between the aldehyde and other reactants under multiphase conditions. google.com Suitable catalysts for such processes include quaternary ammonium salts like tetrabutylammonium (B224687) bromide. google.comgoogle.com

The table below summarizes representative phase transfer catalysts and their applications in reactions involving substituted benzaldehydes.

| Catalyst Type | Example Catalyst | Application | Reference |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Synthesis of (S)-2-(4-chloro-2-methoxyphenyl)amino derivatives; Oxidation of substituted benzaldehydes | research-advances.orggoogle.comgoogle.com |

| Quaternary Ammonium Salt | Tetrabutylammonium hydrogen sulphate (TBAHS) | Oxidation of substituted benzaldehydes | rjptonline.orgresearchgate.net |

| Quaternary Ammonium Salt | Cetyltrimethylammonium bromide (CTMAB) | Oxidation of substituted benzaldehydes | research-advances.orgresearchgate.net |

| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide (TBPB) | Oxidation of substituted benzaldehydes | research-advances.orgresearchgate.net |

These examples highlight the utility of PTC in creating derivatives of this compound, providing an efficient route for the synthesis of complex molecules.

Green Catalysis in Derivatization Procedures

Green chemistry principles encourage the development of chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. mdpi.comrsc.org Green catalysis is central to this effort, focusing on the use of catalysts that are efficient, reusable, and operate under mild, eco-friendly conditions. sciencenet.cn For the derivatization of this compound, green catalytic methods offer sustainable alternatives to traditional synthetic routes.

A significant area of derivatization for aldehydes is the formation of oximes and their ethers, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org The methoximation of aromatic aldehydes, for instance, is a key transformation. researchgate.net Traditional methods often require harsh conditions or produce significant waste.

Recent research has demonstrated the use of inexpensive and environmentally friendly metal salts as catalysts for the methoximation of aromatic aldehydes under mild conditions. nih.govroyalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net These methods align with the principles of green chemistry by utilizing low-toxicity catalysts, often in low loadings, and employing greener solvents like ethanol. royalsocietypublishing.orgresearchgate.net

One such system employs manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) as an efficient catalyst for the methoximation of a wide range of aromatic aldehydes and ketones. nih.govroyalsocietypublishing.orgresearchgate.net The reactions proceed in ethanol at a moderate temperature of 50°C, providing good to excellent yields of the corresponding methoxime derivatives. nih.govroyalsocietypublishing.orgresearchgate.net Another eco-friendly approach utilizes cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a promoter under similar mild conditions, also resulting in high yields. royalsocietypublishing.org

The derivatization of the aldehyde functional group is a common strategy. greyhoundchrom.com The table below details the findings from green catalytic methoximation studies on various substituted aromatic aldehydes, which are applicable to this compound.

| Catalyst | Substrate Example | Solvent | Conditions | Yield | Reference |

| MnCl₂·4H₂O (5 mol%) | 2-Methoxybenzaldehyde | Ethanol | 50°C | 81% | royalsocietypublishing.orgresearchgate.net |

| MnCl₂·4H₂O (5 mol%) | 4-Chlorobenzaldehyde | Ethanol | 50°C | 93% | researchgate.net |

| CeCl₃·7H₂O (10 mol%) | 2-Chlorobenzaldehyde | Ethanol | 50°C | 92% | royalsocietypublishing.org |

| CeCl₃·7H₂O (10 mol%) | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Ethanol | 50°C | 94% | royalsocietypublishing.org |

These green catalytic procedures represent a significant advancement in the sustainable derivatization of aromatic aldehydes, providing efficient and environmentally conscious pathways to valuable chemical intermediates. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methoxybenzaldehyde

Aldehyde Group Reactivity in Carbon-Carbon Bond Formation Reactions (e.g., Aldol (B89426) Condensation)

The aldehyde functional group in 4-Chloro-2-methoxybenzaldehyde is a primary site for carbon-carbon bond formation, a cornerstone of organic synthesis. One of the most significant reactions involving aldehydes is the aldol condensation. wikipedia.orgsrmist.edu.in This reaction typically involves the nucleophilic addition of an enolate to a carbonyl group, followed by dehydration to form a conjugated system. wikipedia.orgsrmist.edu.in

In the context of this compound, it can participate in crossed aldol or Claisen-Schmidt condensations. wikipedia.orgrsc.org In these reactions, an enolizable ketone, such as acetophenone (B1666503), reacts with an aromatic aldehyde that cannot enolize, like this compound, in the presence of a base catalyst (e.g., sodium hydroxide). srmist.edu.inrsc.org The reaction proceeds through the formation of a β-hydroxy ketone intermediate, which then dehydrates to yield a chalcone (B49325) derivative. wikipedia.orgrsc.org

A laboratory experiment involving the solvent-free aldol condensation of various benzaldehyde (B42025) derivatives, including 4-chlorobenzaldehyde (B46862), with acetophenone has been described. rsc.org This method highlights a green chemistry approach, minimizing waste and proceeding with high atom economy. rsc.org While this specific study did not use this compound, the principles are directly applicable.

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where this compound can act as the carbonyl component. This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or barbituric acid, in the presence of a basic catalyst like piperidine (B6355638). srmist.edu.inrsc.org For instance, the reaction of 2-methoxybenzaldehyde (B41997) with barbituric acid in ethanol (B145695) using piperidine as a base yields a charge-transfer complex molecule. srmist.edu.in Similar reactivity would be expected for the 4-chloro substituted analogue.

The reactivity of the aldehyde group is also central to other synthetic methodologies, including the Perkin reaction for the synthesis of cinnamic acids and the Reformatsky reaction. srmist.edu.in

Influence of Chloro and Methoxy (B1213986) Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic effects of the chloro and methoxy substituents. libretexts.orglumenlearning.com These effects can be broadly categorized into inductive and resonance effects. libretexts.org

The methoxy group (-OCH3) is an activating group. libretexts.orglumenlearning.com Although oxygen is highly electronegative and exerts an electron-withdrawing inductive effect, its non-bonding electron pairs can be donated to the aromatic ring through resonance (p-π conjugation). libretexts.orglibretexts.org This resonance effect is dominant, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, and thus making the ring more susceptible to electrophilic attack. libretexts.orgquora.com For example, anisole (B1667542) (methoxybenzene) is about ten thousand times more reactive than benzene in electrophilic substitution reactions. libretexts.orglumenlearning.commsu.edu

The chloro group (-Cl) , on the other hand, is a deactivating group. brainly.commasterorganicchemistry.com Halogens are electronegative and withdraw electron density from the aromatic ring through the inductive effect. libretexts.orglumenlearning.com While they also possess lone pairs that can be donated via resonance, their strong inductive effect outweighs the resonance effect, making the ring less reactive than benzene towards electrophiles. libretexts.orglibretexts.org

The aldehyde group (-CHO) itself is a deactivating group due to both its electron-withdrawing inductive and resonance effects. masterorganicchemistry.comvaia.com

| Substituent | Effect on Aromatic Ring | Directing Influence |

|---|---|---|

| -OCH3 (Methoxy) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -CHO (Aldehyde) | Deactivating | Meta |

Reaction Kinetics and Mechanistic Pathways in Chemical Transformations

The kinetics and mechanistic pathways of reactions involving substituted benzaldehydes are areas of active research. Studies on the photochemistry of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) have revealed different reaction pathways depending on the reaction medium. aip.org When irradiated with UV light in a xenon matrix, it undergoes decarbonylation to produce anisole and carbon monoxide. aip.org In contrast, in an argon matrix, it isomerizes to a ketene (B1206846) derivative. aip.org This highlights the role of the reaction environment in directing the mechanistic pathway. The parent compound, benzaldehyde, decarbonylates in both argon and xenon matrices, indicating that the methoxy group plays a key role in activating the isomerization channel. aip.org

In thin-film reactions, the reaction rate of substituted benzaldehydes can be significantly accelerated compared to bulk reactions. osti.gov For the Claisen-Schmidt condensation of various substituted benzaldehydes, a linear relationship was observed between the logarithm of the acceleration factor and the Hammett substituent constant. osti.gov This suggests that in the thin film, the diffusion of the aldehyde to the reaction interface becomes the rate-limiting step, rather than the nucleophilic attack at the carbonyl group. osti.gov A study comparing the reaction rates of 4-chloro-benzaldehyde and 2-methoxy-benzaldehyde in a thin film showed that the intrinsic reaction rate for 4-chloro-benzaldehyde was higher. osti.gov

Mechanistic studies on the synthesis of 3-substituted indoles from indoles and aldehydes suggest that a base catalyst like sodium hydroxide (B78521) deprotonates the indole, which then attacks the aldehyde to form a 3-indolylalcohol intermediate. rsc.org Subsequent dehydration leads to the final product. rsc.org

Studies on Intermolecular Interactions and Self-Association

The crystalline structure and bulk properties of this compound are governed by various intermolecular interactions. rsc.org Studies on substituted benzaldehyde derivatives have shown the importance of weak interactions such as C-H···O hydrogen bonds, C-H···π interactions, π-π stacking, and halogen bonding in the formation of their supramolecular structures. rsc.org

The carbonyl group is a key player in forming diverse synthons through intermolecular C-H···O hydrogen bonds. rsc.org In halogen-substituted benzaldehyde oximes, halogen···halogen interactions have been found to be crucial in determining the mechanical properties of the crystals, such as plastic and elastic bending. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Chloro-2-methoxybenzaldehyde, both ¹H and ¹³C NMR are utilized to confirm the arrangement of protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 4-chlorobenzaldehyde (B46862), shows characteristic signals for the aromatic protons and the aldehyde proton. rsc.org In this compound, the protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns due to the influence of the chloro, methoxy (B1213986), and aldehyde substituents. The aldehyde proton typically appears as a singlet in the downfield region, around 9.5-10.5 ppm. The aromatic protons will show complex splitting patterns, and the methoxy group protons will present as a sharp singlet, typically around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between 185 and 195 ppm. beilstein-journals.org The carbon atoms of the aromatic ring will appear in the range of approximately 110-160 ppm, with their specific shifts influenced by the attached functional groups. The methoxy carbon will resonate at a higher field, generally around 55-60 ppm. beilstein-journals.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural confirmation. COSY spectra would reveal the coupling relationships between adjacent protons on the aromatic ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignment of the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman analysis, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. A strong, sharp peak is expected in the region of 1680-1715 cm⁻¹ due to the C=O stretching of the aldehyde group. nih.gov The C-H stretching of the aldehyde group typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will produce several bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group will be visible as a strong band, typically around 1250 cm⁻¹, and the C-Cl stretching vibration will appear in the lower frequency region, usually between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is also observable in the Raman spectrum. The aromatic ring vibrations often give rise to strong and characteristic Raman signals. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict and assign the vibrational modes observed in both FT-IR and Raman spectra, aiding in a complete vibrational analysis of the molecule. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 170.59 g/mol . Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. oup.com

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO) or a hydrogen atom. oup.com For this compound, fragmentation may also involve the loss of a methyl radical (•CH₃) from the methoxy group or the entire methoxy group. The analysis of these fragment ions helps to confirm the presence and connectivity of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. libretexts.org

The benzene ring, in conjugation with the aldehyde group, forms a chromophore that absorbs UV radiation. The π→π* transitions, which are typically of high intensity (large molar absorptivity, ε), are expected to appear at shorter wavelengths. The n→π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group, is of lower intensity and appears at a longer wavelength. The positions of these absorption maxima (λ_max) are influenced by the substituents on the benzene ring. The electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups will affect the energy levels of the molecular orbitals and thus the wavelengths of absorption.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For substituted benzaldehydes, XRD studies reveal details about the planarity of the benzene ring and the orientation of the substituent groups. mdpi.com In the case of this compound, XRD would confirm the positions of the chloro, methoxy, and aldehyde groups on the aromatic ring. It would also provide information on intermolecular interactions in the crystal lattice, such as hydrogen bonding or other weak interactions, which influence the crystal packing. iucr.org For instance, studies on related molecules have shown the formation of supramolecular networks through such interactions.

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. covalentmetrology.com For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The melting point for this compound is reported to be in the range of 70-75 °C. The sharpness of the melting peak can also provide an indication of the sample's purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. abo.fi The TGA curve for this compound would indicate its thermal stability. The onset of decomposition temperature reveals the temperature at which the compound begins to degrade. The TGA curve will show a weight loss corresponding to the volatilization or decomposition of the compound. The pattern of weight loss can provide information about the decomposition mechanism. For many organic compounds, TGA shows stability up to a certain temperature, followed by one or more decomposition steps. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Geometric and Electronic Structure Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's geometric and electronic properties. researchgate.netbohrium.comsemanticscholar.org DFT methods, such as B3LYP, are frequently paired with basis sets like 6-311++G(d,p) to optimize the molecular structure of compounds and determine their lowest energy conformations. tandfonline.comjocpr.comresearchgate.net The optimization process ensures that the calculated structure represents a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in vibrational analysis. tandfonline.com

For aromatic compounds like substituted benzaldehydes, DFT calculations can predict bond lengths and angles with a high degree of accuracy, often showing good agreement with experimental data from techniques like X-ray diffraction. researchgate.netrsc.org These calculations also provide insights into the electronic structure, such as the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity. bohrium.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy and Distribution)

Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity and kinetic stability of a molecule. tandfonline.comiucr.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability. rsc.orgiucr.org

In derivatives of benzaldehyde (B42025), the HOMO and LUMO are often distributed across the aromatic ring and the substituent groups. malayajournal.org The specific energies of these orbitals and their energy gap can be calculated using DFT methods. researchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule. malayajournal.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

| Parameter | Value |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

Note: Specific energy values for 4-Chloro-2-methoxybenzaldehyde would require dedicated computational studies. The table illustrates the typical data generated.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. nih.govtandfonline.com It provides a detailed picture of the delocalization of electron density, which is a key factor in the stability of conjugated systems like aromatic aldehydes. ekb.egaimspress.com NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. aimspress.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net It maps the electrostatic potential onto the electron density surface. Different colors on the MEP map represent different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. malayajournal.org Green areas represent neutral potential. malayajournal.org

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the aldehyde and methoxy (B1213986) groups, making them potential sites for electrophilic interaction. researchgate.net Conversely, positive potential might be located around the hydrogen atoms. iucr.org This analysis is valuable for understanding intermolecular interactions and predicting reaction mechanisms. rsc.org

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. researchgate.netacs.org These global reactivity parameters provide a quantitative measure of the molecule's stability and reactivity. acs.org

Key descriptors include:

Ionization Potential (I): Related to the HOMO energy (I ≈ -E_HOMO). acs.org

Electron Affinity (A): Related to the LUMO energy (A ≈ -E_LUMO). acs.org

Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2). acs.org

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). acs.org

Softness (S): The reciprocal of hardness (S = 1/2η). acs.org

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ²/2η). acs.orgnih.gov

A molecule with a high chemical hardness and a large HOMO-LUMO gap is generally more stable and less reactive. researchgate.net Conversely, a soft molecule has a small energy gap and is more reactive. iucr.org

Table 2: Quantum Chemical Descriptors

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO |

| Electron Affinity (A) | A ≈ -E_LUMO |

| Electronegativity (χ) | χ = (I+A)/2 |

| Chemical Hardness (η) | η = (I-A)/2 |

| Softness (S) | S = 1/2η |

| Electrophilicity Index (ω) | ω = χ²/2η |

Note: The values of these descriptors are derived from the HOMO and LUMO energies.

Molecular Docking Simulations in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iqresearchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

The simulation calculates the binding affinity, which is an estimation of the strength of the interaction. researchgate.netscience.gov By analyzing the docking results, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.govuobaghdad.edu.iq This information is crucial for designing new molecules with improved biological activity. semanticscholar.org

Applications in Medicinal Chemistry and Biological Sciences

Role as Key Intermediates in Pharmaceutical Synthesis

4-Chloro-2-methoxybenzaldehyde is recognized as a significant intermediate in the synthesis of diverse pharmaceutical agents and biologically active molecules. chemimpex.comlookchem.comcoresyn.com Its structure is a key component in the creation of more complex molecules essential for drug discovery and development. chemimpex.com For instance, it is utilized in the synthesis of compounds targeting neurological disorders. chemimpex.com A notable application is in the preparation of (S)-2-(4-chloro-2-methoxy-5-(trifluoromethoxy)phenyl)-2-hydroxyethan-1-aminium chloride, a process for which patent applications have been filed, highlighting its role in the synthesis of chiral pharmaceutical compounds. google.com Furthermore, it serves as a precursor in the synthesis of 4-(7-chloroquinolin-4-yloxy)-3-methoxybenzaldehyde, a key starting material for novel 2-pyrazoline (B94618) derivatives. mdpi.com This aldehyde is also a reactant in the creation of triazine derivatives, which have been explored for their potential biological effects. nih.gov

Antimicrobial Activity of Derived Compounds

Derivatives of this compound, particularly Schiff bases and chalcones, have been a focus of research for their antimicrobial properties.

A variety of compounds derived from this compound have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.

Schiff bases are a prominent class of derivatives. For example, a Schiff base derived from 4-chlorobenzaldehyde (B46862) and 3-aminophenol (B1664112) demonstrated significant antibacterial activity against a panel of pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus cereus, Enterococcus faecalis, and Klebsiella pneumoniae. The activity of these compounds is often dependent on the nature and position of substituents on the benzaldehyde (B42025) ring. In another study, Schiff bases derived from 4-chloro-2-aminophenol showed selective activity, particularly against S. epidermidis. researchgate.net

Chalcones, which are precursors to flavonoids and isoflavonoids, also feature in antibacterial research. Chalcone (B49325) derivatives synthesized using substituted benzaldehydes have shown moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netderpharmachemica.com For instance, a chalcone bearing a 2-chloro substitution exhibited excellent activity against the tested bacterial species. researchgate.net

Other heterocyclic derivatives have also been investigated. Azo-azomethine and thiazolidinone derivatives based on a related structure, 4-hydroxy-3-methoxy benzaldehyde (vanillin), were synthesized and showed activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ekb.eg Similarly, pyrazole (B372694) derivatives have been synthesized from 4-methoxybenzaldehyde (B44291) and screened for antibacterial activity against strains like K. pneumoniae and B. subtilis. tandfonline.com

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Class | Bacterial Strains Tested | Activity Level | Reference |

| Schiff Bases | E. coli, S. aureus, P. aeruginosa, B. cereus, E. faecalis, K. pneumoniae | High | |

| Schiff Bases | S. epidermidis | Selective | researchgate.net |

| Chalcones | Gram-positive and Gram-negative species | Moderate to Excellent | researchgate.net |

| Azo-azomethine/Thiazolidinone | S. aureus, E. coli | Active | ekb.eg |

| Pyrazole Derivatives | K. pneumoniae, B. subtilis | Significant | tandfonline.com |

The antifungal potential of this compound derivatives has been explored against various fungal pathogens.

Research has shown that derivatives of substituted benzaldehydes can possess superior antifungal action compared to their antibacterial effects. nih.govsemanticscholar.org For example, compounds derived from 4-chlorobenzaldehyde and 4-methoxybenzaldehyde showed notable activity against Trichophyton but lower activity against Aspergillus niger. nih.govsemanticscholar.org The structure-activity relationship in benzaldehydes suggests that certain substitutions can significantly influence antifungal potency. nih.gov

Specific classes of derivatives have demonstrated promising results. Schiff bases derived from 4-chloro-2-aminophenol were tested against Candida albicans, with most of the compounds showing selective activity. researchgate.net Azo Schiff bases have also been evaluated against several fungal species. nih.gov Pyrazole derivatives synthesized from 4-methoxybenzaldehyde showed significant inhibitory activity against fungi such as Aspergillus ochraceus and Aspergillus flavus. tandfonline.com The presence of chloro groups on the structure was noted to be a potential reason for the significant activity. tandfonline.com Additionally, thiazolidinone derivatives derived from a related vanillin (B372448) structure showed moderate to good antifungal potential against Candida albicans. ekb.eg

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Class | Fungal Strains Tested | Activity Level | Reference |

| Benzaldehyde Derivatives | Trichophyton, A. niger | Considerable (Trichophyton) | nih.govsemanticscholar.org |

| Schiff Bases | Candida albicans | Selective | researchgate.net |

| Pyrazole Derivatives | A. ochraceus, A. flavus | Significant | tandfonline.com |

| Thiazolidinone Derivatives | Candida albicans | Moderate to Good | ekb.eg |

Antibacterial Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Antioxidant Properties of this compound Derivatives

Derivatives of this compound have been investigated for their ability to act as antioxidants. The antioxidant potential is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. ekb.eg

In one study, a series of new azo-azomethine and thiazolidinone compounds were synthesized from a starting material related to this compound. ekb.eg All the newly synthesized compounds were evaluated for their antioxidant activity using the DPPH method and demonstrated scavenging potential. ekb.eg Another study focused on quinazoline-4-one derivatives, where a Schiff base was prepared using 4-hydroxy-3-methoxybenzaldehyde. asianpubs.org The resulting compounds were evaluated for their antioxidant activity via both DPPH and ABTS radical methods, showing notable efficacy. asianpubs.org Chalcones are another class of derivatives that have been reported to possess antioxidant properties. derpharmachemica.com

Investigation of Anti-Inflammatory Potential

The anti-inflammatory potential of compounds derived from this compound has been a subject of scientific inquiry. The carrageenan-induced rat paw edema model is a common in vivo method used to screen for anti-inflammatory activity. arabjchem.orgtsijournals.com

Several studies have synthesized and evaluated derivatives for this purpose. Benzaldehyde derivatives isolated from Eurotium cristatum, a fungus found in Fuzhuan brick tea, were shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a lipopolysaccharide-induced RAW264.7 cell model. acs.org Chalcones and their heterocyclic derivatives are also known to possess anti-inflammatory activities. derpharmachemica.com For example, a para-chlorochalcone displayed remarkable anti-inflammatory effects in an in-vivo animal model and showed a high binding affinity for the COX-2 enzyme in molecular docking studies. biomedres.us Furthermore, novel quinazoline-4-ones linked to thiazines have been designed as potential anti-inflammatory agents, with some compounds showing good activity in the carrageenan-induced paw edema model. tsijournals.com A Schiff base of 4-methoxybenzaldehyde was also used to create a vanadyl (VO(II)) complex that exhibited promising anti-inflammatory activity. arabjchem.org

Research on Anticancer Activities of Related Structural Analogues

Structural analogues derived from this compound and related structures have been synthesized and evaluated for their potential as anticancer agents against various human cancer cell lines.

Chalcones are a frequently studied class of compounds in this area. Chlorothiophene-based chalcone analogs, synthesized using precursors like 4-methoxybenzaldehyde, have shown toxicity against various cancer cell lines, with some compounds exhibiting strong toxicity on WiDr colorectal cancer cells. arabjchem.org Another study synthesized a series of 3-benzylidene-7-methoxychroman-4-ones, which are structurally related to chalcones. nih.gov One derivative, a 3-chloro-4,5-dimethoxybenzylidene compound, demonstrated a notable cytotoxic profile against breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) cell lines. nih.gov

Other heterocyclic systems are also of interest. Novel 2-pyrazoline derivatives bearing a 4-aryloxy-7-chloroquinoline fragment, synthesized from a precursor made with 4-hydroxy-3-methoxybenzaldehyde, were evaluated for their in vitro antitumor activity. mdpi.com Additionally, the substitution pattern on acridine-based compounds, which can be related to quinoline (B57606) structures, has been shown to significantly affect anticancer activity, with a 2-methoxy substituent being more potent than a 2-chloro group in some cases. rsc.org Formazan derivatives synthesized using 4-methoxybenzaldehyde have also been tested for cytotoxic activity against lung and prostate cancer cell lines. researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Key to these studies is understanding the interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating and steric effects of the methoxy (B1213986) group. The aldehyde group itself is a crucial pharmacophore, often involved in the formation of Schiff bases or other covalent and non-covalent interactions with biological targets.

Influence of Substituent Nature and Position on Biological Activity

Research into Schiff bases derived from substituted benzaldehydes has provided valuable insights into how different functional groups and their placement on the benzene (B151609) ring affect antibacterial efficacy. A study on Schiff bases synthesized from 2-aminophenol (B121084) and various substituted benzaldehydes demonstrated that the nature and position of the substituent are critical determinants of biological activity. unilag.edu.ng

Compounds bearing an electron-donating methoxy group generally exhibited higher inhibitory activity against tested microorganisms compared to those with electron-withdrawing chloro or nitro substituents. unilag.edu.ng Specifically, a Schiff base derived from 2-methoxybenzaldehyde (B41997) (an analog of our core compound) showed potent activity. unilag.edu.ng This suggests that the methoxy group at the ortho position in the this compound scaffold could be beneficial for certain biological activities.

Conversely, the position of the substituent also plays a significant role. For instance, in the aforementioned study, the ortho-substituted methoxy compound was found to be the most active against all bacterial strains tested, while the para-analogue showed more selective activity. unilag.edu.ng This highlights the importance of the ortho-methoxy group in the this compound structure.

The following table summarizes the minimum inhibitory concentration (MIC) values of related Schiff base derivatives against various bacterial strains, illustrating the impact of substituent identity and position.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Schiff Bases (mg/mL)

| Compound | Substituent | E. coli | S. aureus | P. aeruginosa | B. cereus | E. faecalis | K. pneumoniae |

|---|---|---|---|---|---|---|---|

| 1 | 2-methoxy | 0.32 | 0.28 | 0.45 | 0.35 | 0.41 | 0.38 |

| 2 | 2-chloro | 0.55 | 0.49 | 0.68 | 0.58 | 0.62 | 0.65 |

| 3 | 2-nitro | 0.78 | 0.72 | 0.85 | 0.81 | 0.83 | 0.88 |

| 4 | 4-methoxy | 0.48 | 0.42 | 0.59 | 0.51 | 0.55 | 0.57 |

| 5 | 4-chloro | 0.65 | 0.58 | 0.75 | 0.69 | 0.71 | 0.74 |

| 6 | 4-nitro | 0.89 | 0.81 | 0.96 | 0.92 | 0.94 | 0.97 |

| Ampicillin | - | 0.50 | 0.50 | 0.50 | 0.50 | 0.50 | 0.50 |

Data sourced from a study on Schiff bases derived from 2-aminophenol and substituted benzaldehydes. unilag.edu.ng

Role of the Aldehyde Functional Group in Bioactivity

The aldehyde group in this compound is a key reactive site that can participate in the formation of various derivatives with altered biological profiles. One common modification is the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids and possess a wide range of biological activities.

Another important class of derivatives is Schiff bases, formed by the condensation of the aldehyde with a primary amine. The resulting imine (–C=N–) bond is often essential for the biological activity of these compounds. unilag.edu.ng The electronic properties of the substituents on the benzaldehyde ring directly influence the stability and reactivity of the imine bond, thereby affecting the compound's interaction with its biological target. unilag.edu.ng

The following table lists the compound names mentioned in this article.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxybenzaldehyde |

| 4-chlorobenzaldehyde |

| 4-nitrobenzaldehyde |

| 2-chlorobenzaldehyde |

| 2-nitrobenzaldehyde |

| 4-chloro, 2-hydroxyacetophenone |

Applications in Materials Science and Fine Chemical Synthesis

Utilization in the Development of Optoelectronic Materials (e.g., OLEDs, Solar Cells)

4-Chloro-2-methoxybenzaldehyde is utilized as an intermediate and building block in the development of materials for optoelectronic applications. Chemical suppliers list the compound as relevant for the synthesis of molecules used in Organic Light-Emitting Diodes (OLEDs) and as ligands. coresyn.com The aldehyde group provides a reactive site for condensation and coupling reactions, which are essential for constructing the larger, conjugated molecules required for organic electronics. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group allows for the fine-tuning of the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), of the final materials. This modulation is critical for designing efficient charge-transporting and light-emitting layers in OLEDs and other electronic devices.

Integration into Polymer Architectures for Tailored Properties

In polymer science, substituted aromatic aldehydes like this compound serve as important reagents for modifying existing polymers or as monomers for creating new ones. The aldehyde functionality can undergo reactions to attach the molecule to a polymeric substrate, thereby introducing specific properties. For instance, aldehydes can be used in reactions to create polymers with pendant unsaturated groups, which can serve as sites for further cross-linking or grafting.

Furthermore, the aromatic core of this compound, with its halogen substituent, makes it a candidate for a monomer in the synthesis of high-performance polymers such as polyimides. Halogenated monomers can enhance properties like thermal stability and flame retardancy in the final polymer architecture. The conversion of similar benzaldehyde (B42025) derivatives to hydrazones has been noted to open prospects for their use in polymer chemistry, indicating a pathway for integrating this compound into novel polymer systems. guidechem.com

Role in the Preparation of High-Performance Dyes and Specialty Chemicals

This compound is a key intermediate in the synthesis of high-performance dyes and various specialty chemicals. coresyn.com Its structure is particularly useful for building heterocyclic systems, which are common cores for many synthetic dyes and functional organic molecules.

One notable application is in the Friedländer synthesis, a classic method for preparing quinolines. Research has shown that this compound can be reacted with compounds like acetylacetone (B45752) in the presence of a base to form 2-substituted quinoline (B57606) derivatives. google.com In this reaction, the methoxy group on the benzaldehyde ring helps to direct the cyclization, influencing the final structure of the product. google.com Quinolines are not only important in pharmaceuticals but also form the backbone of various functional dyes.

The compound's role extends to its use as a precursor in the synthesis of complex pharmaceutical intermediates and other fine chemicals, where its distinct functional groups allow for sequential, controlled chemical modifications. google.comnih.govguidechem.com

Table 1: Example of Synthesis Using this compound

| Reactants | Reaction Type | Product | Application of Product |

|---|

Application in Agrochemical Compound Development

The development of new agrochemicals, such as pesticides and herbicides, often involves the synthesis of complex organic molecules that can interact with specific biological targets. This compound is classified as an important intermediate in the agrochemical industry. It serves as a starting material for building larger molecules with potential biological activity. The synthesis of phenoxychroman carboxylic acid derivatives, which are investigated for their therapeutic potential, has utilized this compound as a key starting material in multi-step synthetic pathways. google.com This demonstrates its utility in creating complex molecular frameworks that are also relevant to agrochemical research.

Contribution to Flavor and Fragrance Research (as an intermediate for complex molecules)

While not typically used directly as a flavor or fragrance agent itself, this compound serves as a valuable intermediate in the synthesis of more complex molecules for the flavor and fragrance industry. Aromatic aldehydes are a well-established class of fragrance precursors. The specific substitution pattern of this compound allows chemists to use it as a scaffold to build larger, more intricate aromatic compounds that may possess unique and desirable scent profiles. Its utility lies in its ability to introduce a specific chlorinated and methoxylated benzene (B151609) ring into a target molecule through the reactivity of its aldehyde group.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylacetone |

| 2-Substituted quinolines |

| 2-hydroxy-4-methoxybenzaldehyde |

| Hydrazones |

| Polyimides |

Green Chemistry Principles and Sustainable Methodologies

Implementation of Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. rsc.org The Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction, has been successfully performed with derivatives of 4-chloro-2-methoxybenzaldehyde under these conditions.

One notable approach involves the mechanochemical grinding of an aldehyde with an active methylene (B1212753) compound, often with a solid base catalyst. For instance, the solvent-free aldol (B89426) condensation of 4-chlorobenzaldehyde (B46862) with acetophenone (B1666503) can be achieved by grinding the reactants with solid sodium hydroxide (B78521) in a mortar and pestle, producing a chalcone (B49325) derivative in high yield. rsc.org This method minimizes waste and simplifies product isolation. rsc.org

Similarly, catalyst-free and solvent-free conditions have been developed for the synthesis of bis-thioglycolic acid derivatives from aldehydes like 4-chlorobenzaldehyde. tandfonline.com By simply heating a mixture of the aldehyde and thioglycolic acid, the desired product can be obtained in minutes, demonstrating a highly efficient and clean protocol. tandfonline.com Another green method for Knoevenagel condensation uses a recyclable nickel-chromium oxide (NiCr₂O₄) catalyst under solvent-free, room-temperature grinding conditions. ias.ac.in This technique was demonstrated with 4-chlorobenzaldehyde and malononitrile (B47326), yielding the product efficiently. ias.ac.in

The advantages of solvent-free synthesis are summarized in the following table:

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis

| Feature | Solvent-Free Synthesis | Conventional Solvent-Based Synthesis |

|---|---|---|

| Environmental Impact | Low; eliminates solvent waste. rsc.org | High; requires disposal of often toxic solvents. |

| Reaction Time | Often significantly shorter (minutes). tandfonline.comias.ac.in | Can be lengthy (hours to days). mdpi.com |

| Work-up Procedure | Simple, often involves direct filtration. rsc.org | Typically requires complex extraction and purification steps. |

| Energy Consumption | Lower, especially in mechanochemical methods. | Higher due to heating/refluxing large solvent volumes. |

Development and Application of Recyclable Catalysts and Bionanocatalysts

The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. Several innovative catalytic systems have been applied to reactions involving this compound and its analogs.

Magnetically separable nanocatalysts have emerged as a highly efficient option. For example, CuFe₂O₄@starch has been used as a magnetically recyclable bionanocatalyst for the three-component synthesis of 4H-pyran derivatives. nih.govroyalsocietypublishing.org In a model reaction using 4-chlorobenzaldehyde, malononitrile, and dimedone, the catalyst demonstrated high activity and could be easily recovered using an external magnet for subsequent reuse without significant loss of performance. nih.govroyalsocietypublishing.org Similarly, Pd/CuFe₂O₄ nanowires have proven to be a highly active and reusable catalyst for C-C coupling reactions, such as the Suzuki-Miyaura coupling, which can be applied to halo-substituted benzaldehydes. rsc.org

Another class of effective recyclable catalysts includes solid-supported reagents. KF-Al₂O₃ has been employed as an efficient, reusable basic catalyst for synthesizing 4H-pyran derivatives at room temperature. scirp.org The catalyst was successfully used in the reaction of 4-chlorobenzaldehyde and was shown to be recyclable for at least four runs with only a minor drop in yield. scirp.org Heterogeneous nickel-chromium oxide (NiCr₂O₄) catalysts, prepared by co-precipitation, have also been used for the Knoevenagel condensation of 4-chlorobenzaldehyde under solvent-free conditions and were found to be easily recoverable. ias.ac.in

Bionanocatalysts, which combine the advantages of nanomaterials with biocompatible components, offer a sustainable alternative. A core/shell bionanocatalyst, Fe₃O₄@GA@Isinglass, was developed for the synthesis of 1,4-dihydropyridine (B1200194) and 4H-pyran derivatives. nih.govacs.org Its superparamagnetic nature allows for easy recovery, and its unique biocatalyst properties provide high catalytic activity, which was demonstrated in reactions involving 4-chlorobenzaldehyde. nih.govacs.org The catalyst's reusability was confirmed over six consecutive runs with no significant decrease in activity. nih.gov

Table 2: Performance of Recyclable Catalysts in Reactions with 4-Chlorobenzaldehyde Analogs

| Catalyst | Reaction Type | Key Advantage | Reusability | Source |

|---|---|---|---|---|

| CuFe₂O₄@starch | 4H-Pyran Synthesis | Magnetic separation, biocompatible. | High, easily recovered. | nih.govroyalsocietypublishing.org |

| KF-Al₂O₃ | 4H-Pyran Synthesis | Solid support, mild conditions. | Recyclable for at least 4 runs. | scirp.org |

| NiCr₂O₄ | Knoevenagel Condensation | Heterogeneous, solvent-free conditions. | Easily separated and reused. | ias.ac.in |

| Fe₃O₄@GA@Isinglass | Dihydropyridine/Pyran Synthesis | Bionanocatalyst, magnetic recovery. | No significant activity loss after 6 runs. | nih.gov |

| [Ce(L-Pro)₂]₂(Oxa) | Dihydroquinazolinone Synthesis | Heterogeneous, mild conditions. | Recyclable with stable performance. | thieme-connect.com |

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. mdpi.comglobalresearchonline.net This technology has been effectively applied to synthesize various derivatives from this compound and related compounds.

For instance, the synthesis of chalcones via the Claisen-Schmidt condensation of substituted acetophenones with aromatic aldehydes, including 4-chlorobenzaldehyde, is significantly accelerated under microwave irradiation. lpu.in Reactions that might take hours using conventional heating can often be completed in a matter of minutes, frequently with higher yields. asianpubs.orgtandfonline.com One study reported the synthesis of N′-(4-chlorobenzylidene)-2-propylquinoline-4-carbohydrazide from 4-chlorobenzaldehyde in just one minute with a 92% yield using microwave assistance. arabjchem.org

Microwave irradiation is also employed in multi-step, one-pot syntheses. A greener method for preparing 2-azetidinone derivatives involved a microwave-assisted condensation of hydrazides with various aryl aldehydes, followed by a ring-closure reaction. ajrconline.org The use of microwave heating in these steps streamlines the process, making it a more efficient and environmentally friendly approach. ajrconline.org The synthesis of benzaldehyde (B42025) oxime compounds has also been optimized using microwave technology, achieving high conversion rates in minutes at a controlled temperature and power. google.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis for Chalcone Derivatives

| Aldehyde Reactant | Method | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| p-Chlorobenzaldehyde | Microwave Irradiation | 3 min | 90% | asianpubs.org |

| p-Chlorobenzaldehyde | Conventional Heating | 12 h | 82% | asianpubs.org |

| 4-Chlorobenzaldehyde | Microwave Irradiation | 1 min | 92% | arabjchem.org |

| p-Methoxybenzaldehyde | Microwave Irradiation | 2 min | 90% | asianpubs.org |

| p-Methoxybenzaldehyde | Conventional Heating | 12 h | 85% | asianpubs.org |

Principles of Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. scranton.edursc.org Synthetic routes with high atom economy are inherently less wasteful. primescholars.com

Reactions like the Knoevenagel condensation, when performed under solvent-free and catalyst-free conditions, exemplify high atom economy. researchgate.net In the synthesis of chalcones from 4-chlorobenzaldehyde and acetophenone using solid NaOH, the only byproduct is water, leading to a very efficient use of atoms. rsc.org This contrasts sharply with reactions like the Wittig reaction, which generates stoichiometric amounts of triphenylphosphine (B44618) oxide as waste, resulting in poor atom economy.

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of auxiliary substances like solvents and separation agents. stlawu.edu The strategies discussed previously—solvent-free reactions and the use of recyclable catalysts—are primary methods for minimizing waste. rsc.orgias.ac.in For example, using a magnetically separable nanocatalyst like CuFe₂O₄@starch eliminates the need for complex purification steps such as column chromatography, thereby reducing solvent consumption and waste generation. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Academic Contributions and Identified Gaps

Academic research has extensively documented the synthesis and characterization of 4-Chloro-2-methoxybenzaldehyde and its immediate derivatives. Spectroscopic data, including IR, NMR, and mass spectrometry, are well-established, providing a clear fingerprint for the compound's identification. Its utility as a precursor in the synthesis of chalcones, Schiff bases, and other heterocyclic compounds is a recurring theme in the literature. iprjb.org These derivatives have been investigated for a variety of biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.net

However, a significant gap exists in the comprehensive understanding of the reaction mechanisms and kinetics for many of the derivatization reactions involving this compound. While synthetic routes are published, detailed mechanistic studies are often sparse. Furthermore, there is a noticeable lack of in-depth investigation into the solid-state chemistry and polymorphism of this compound and its derivatives, which could have significant implications for pharmaceutical and material science applications. Another area that warrants more attention is the exploration of green chemistry approaches for its synthesis and subsequent transformations, aiming to reduce the use of hazardous reagents and solvents.

Emerging Research Avenues and Innovative Derivatization Strategies

The future of this compound research is poised to move beyond traditional synthetic applications. Emerging avenues of investigation are focusing on leveraging its unique electronic and steric properties for more sophisticated molecular architectures.

One promising area is the development of novel catalytic systems for its derivatization. This includes the use of environmentally benign catalysts for reactions such as methoximation, which offers a milder and more efficient alternative to traditional methods. nih.gov Another innovative strategy involves its incorporation into more complex molecular frameworks through multi-component reactions, providing a rapid and efficient means to generate molecular diversity.

Furthermore, derivatization strategies are being developed to enhance the compound's utility in specific applications. For instance, the introduction of different functional groups can be used to tune the photophysical properties of its derivatives, opening up possibilities in materials science for applications such as organic light-emitting diodes (OLEDs) or molecular sensors. mdpi.com The creation of hydrazone derivatives is another active area, with these compounds showing potential as ligands in coordination chemistry and as urease inhibitors. jptcp.com

| Derivatization Strategy | Reagents/Conditions | Potential Applications |

| Chalcone (B49325) Synthesis | Condensation with acetophenones (e.g., 4-chloro, 2-hydroxyacetophenone) in the presence of a base like NaOH/EtOH. | Antimicrobial agents, anticancer agents. researchgate.net |

| Schiff Base Formation | Reaction with primary amines (e.g., 4-bromoaniline, sulfanilamide) in ethanol (B145695). ekb.eg | Antimicrobial agents, ligands for metal complexes. ekb.eg |

| Hydrazone Synthesis | Reaction with hydrazides (e.g., 4-chlorobenzohydrazide) in methanol. nih.gov | Crystal engineering, potential biological activities. nih.gov |

| Methoximation | Reaction with methoxylamine hydrochloride in the presence of a catalyst like MnCl2·4H2O in ethanol. nih.gov | Intermediates in fine chemical synthesis, protection of carbonyl groups. nih.gov |

| Azo Coupling | Diazotization of an amino compound followed by coupling with this compound. ekb.eg | Dyes and pigments, potential bioactive compounds. ekb.eg |

Prospective Applications in Novel Scientific and Industrial Domains

The unique substitution pattern of this compound, featuring both an electron-withdrawing chloro group and an electron-donating methoxy (B1213986) group, makes it a valuable building block for materials with interesting electronic properties. Future research could focus on its incorporation into conjugated polymers for organic electronics or as a component in the synthesis of novel dyes and pigments. researchgate.net

In the pharmaceutical industry, beyond its role as a simple intermediate, there is potential for the development of derivatives with highly specific biological targets. researchgate.net The application of computational methods, such as molecular docking, can aid in the rational design of new derivatives with enhanced activity against specific enzymes or receptors. tandfonline.comnih.gov The synthesis of thiazolidinone derivatives from this compound has already shown promise in this area. jifro.ir

Furthermore, the field of nanotechnology could benefit from the use of this compound in the synthesis of functionalized nanoparticles. nih.gov Its derivatives could be used to coat or modify the surface of nanoparticles, imparting specific functionalities for applications in drug delivery, bio-imaging, or catalysis. The development of Schiff bases on nano-reduced graphene oxide is an example of this emerging trend. iprjb.org

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-2-methoxybenzaldehyde, and what analytical techniques validate its purity?

Methodological Answer:

Synthesis typically involves methoxylation and chlorination of benzaldehyde derivatives. A plausible route includes:

- Friedel-Crafts alkylation to introduce the methoxy group at the 2-position.

- Electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions to add chlorine at the 4-position .

Validation Techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy proton resonance at ~3.8 ppm, aldehyde proton at ~10 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z ≈ 170.6 for [M+H]⁺) .

- HPLC-PDA : Assess purity (>98%) by retention time and UV absorption (λ ≈ 280 nm for aromatic aldehydes) .

Basic: How should researchers handle and store this compound to ensure safety?

Methodological Answer:

- Handling :

- Storage :

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) is widely used: